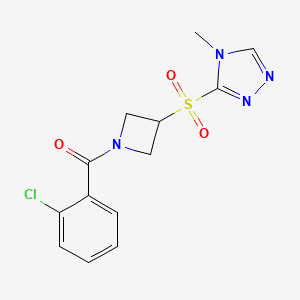
2-Chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide, also known as CP 55,940, is a synthetic cannabinoid that was first synthesized in 1993 by Pfizer. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
2-Chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide 55,940 acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are widely distributed throughout the body and play a role in a variety of physiological processes. Activation of these receptors by 2-Chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide 55,940 leads to a range of biochemical and physiological effects, including modulation of pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
2-Chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide 55,940 has been shown to have a range of biochemical and physiological effects, including modulation of pain perception, inflammation, and immune function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide 55,940 has several advantages for use in laboratory experiments, including its potency, selectivity, and stability. However, it also has several limitations, including its potential for toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several areas of future research that could be explored with 2-Chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide 55,940, including its potential for use in the treatment of chronic pain conditions, neurodegenerative diseases, and cancer. Additionally, further studies could be conducted to better understand the mechanisms of action of 2-Chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide 55,940 and its potential for use in combination with other drugs or therapies.
Synthesemethoden
The synthesis of 2-Chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide 55,940 involves several steps, starting with the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with thiophen-2-ylmethylamine to form the intermediate compound 2-chloro-N-(2-hydroxyethyl)-N-(thiophen-2-ylmethyl)acetamide. This intermediate is then reacted with 1-pentanol under acidic conditions to form the final product, 2-chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide 55,940 has been extensively studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic effects in animal models of pain, and may be useful in the treatment of chronic pain conditions such as neuropathic pain and cancer pain.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-hydroxypentyl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2S/c1-2-4-10(15)8-14(12(16)7-13)9-11-5-3-6-17-11/h3,5-6,10,15H,2,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXWPFSQBDGGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN(CC1=CC=CS1)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-isopropyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2687783.png)


![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2687787.png)

![3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2687792.png)
![7-Fluoro-3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2687794.png)


![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2687798.png)

![tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B2687802.png)
![N-(3-Methyl-1-prop-2-enoylpiperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B2687803.png)
